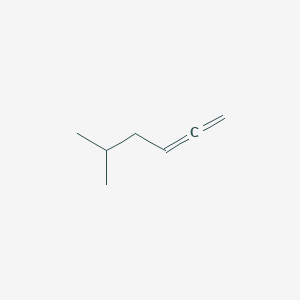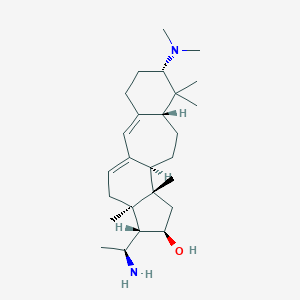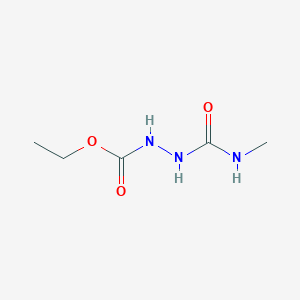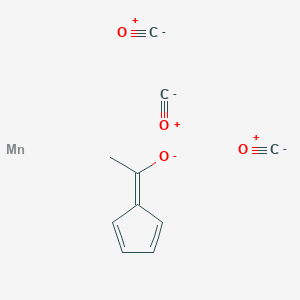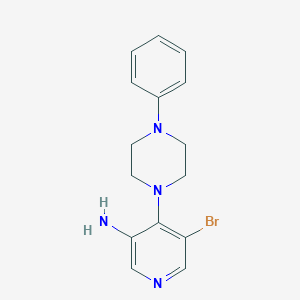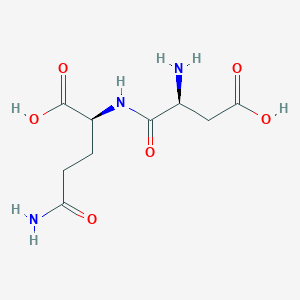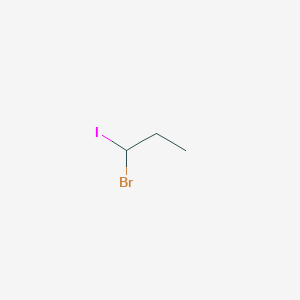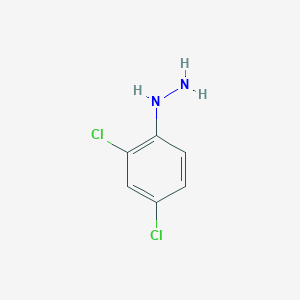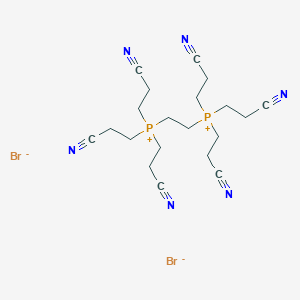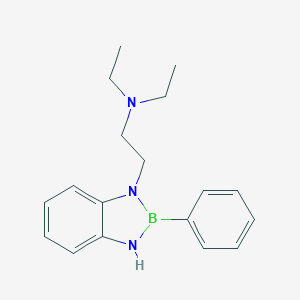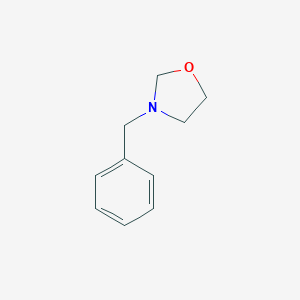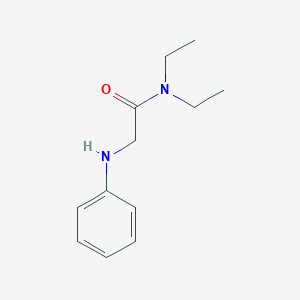
2-Anilino-N,N-diethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilino-N,N-diethylacetamide, also known as Lidocaine, is a local anesthetic drug used in medical procedures to numb a specific area of the body. It is a member of the amide class of local anesthetics and is commonly used in dental procedures, minor surgeries, and as a pain reliever for conditions such as arthritis and shingles.
Wirkmechanismus
2-Anilino-N,N-diethylacetamide works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This results in a loss of sensation in the area where the drug is applied.
Biochemische Und Physiologische Effekte
2-Anilino-N,N-diethylacetamide has been shown to have a number of biochemical and physiological effects, including reducing inflammation, decreasing the release of neurotransmitters, and reducing the excitability of nerve cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-Anilino-N,N-diethylacetamide is widely used in laboratory experiments due to its effectiveness as a local anesthetic and its ability to block voltage-gated sodium channels. However, its use can be limited by its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-Anilino-N,N-diethylacetamide, including investigating its use in combination with other drugs to enhance its effectiveness, exploring its potential as a treatment for chronic pain conditions, and developing new formulations with improved safety and efficacy. Additionally, further research is needed to better understand the mechanisms of action of 2-Anilino-N,N-diethylacetamide and its potential side effects.
Synthesemethoden
The synthesis of 2-Anilino-N,N-diethylacetamide involves the reaction of diethylamine with 2-chloro-N-(2,6-dimethylphenyl) acetamide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Anilino-N,N-diethylacetamide has been extensively studied for its use as a local anesthetic in medical procedures. It has also been investigated for its potential use as a treatment for conditions such as neuropathic pain, migraine headaches, and cardiac arrhythmias.
Eigenschaften
CAS-Nummer |
14307-90-5 |
|---|---|
Produktname |
2-Anilino-N,N-diethylacetamide |
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-anilino-N,N-diethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)10-13-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
DQKMLOJHVJGWCB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Kanonische SMILES |
CCN(CC)C(=O)CNC1=CC=CC=C1 |
Andere CAS-Nummern |
14307-90-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



